molecular formula C7H9NO B2604835 5-ethyl-1H-pyrrole-2-carbaldehyde CAS No. 52115-68-1

5-ethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2604835
CAS No.: 52115-68-1
M. Wt: 123.155
InChI Key: DGWZGZSZVXVVPK-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Mechanism of Action

Target of Action

The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.

Mode of Action

The exact mode of action of This compound It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by This compound It is suggested that the compound may have a potential reducing ability for metal ions .

Result of Action

The molecular and cellular effects of This compound It is known that the compound interacts with the respiratory system, leading to changes in its function .

Biochemical Analysis

Biochemical Properties

It is known that pyrrole-2-carboxaldehyde derivatives, which include 5-Ethyl-1H-pyrrole-2-carbaldehyde, can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that pyrrole-2-carboxaldehyde derivatives can be produced via the formation of 3-deoxy-D-glucose in the reaction course , suggesting that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde typically involves the functionalization of pyrrole derivatives. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrrole ring.

Biological Activity

5-Ethyl-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in biological research due to its potential therapeutic applications. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9NO. The compound features a pyrrole ring with an ethyl group at the 5-position and an aldehyde functional group at the 2-position, which contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight135.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceYellowish liquid

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound acts by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action:

  • Induction of Apoptosis: The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest: It has been reported to cause G1 phase arrest, inhibiting cell division.

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies with concentration and the type of microorganism.

Case Study:
A study conducted on various bacterial strains demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at various positions on the pyrrole ring can significantly influence their pharmacological profiles.

Modification PositionEffect
5-position (Ethyl)Enhances lipophilicity and bioavailability
2-position (Aldehyde)Critical for biological activity; facilitates interactions with target enzymes

Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis and Evaluation: Compounds synthesized through microwave-assisted techniques showed improved yields and biological activities compared to traditional methods.
  • In Silico Studies: Molecular docking studies suggest that this compound binds effectively to targets involved in cancer pathways, indicating potential as a lead compound for drug development.

Properties

IUPAC Name

5-ethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZGZSZVXVVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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